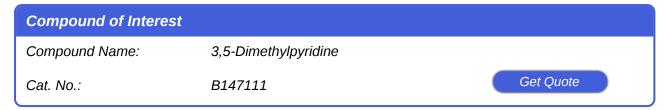


Spectroscopic Profile of 3,5-Dimethylpyridine: A Technical Guide

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dimethylpyridine** (also known as 3,5-Lutidine), a heterocyclic aromatic organic compound. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities involving this compound.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for **3,5- Dimethylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **3,5-Dimethylpyridine**

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.21	d	H-2, H-6
7.26	S	H-4
2.25	S	-CH₃ (at C-3, C-5)



Solvent: CDCl₃[1]

Table 2: ¹³C NMR Spectroscopic Data for **3,5-Dimethylpyridine**

Chemical Shift (δ) ppm	Assignment
147.3	C-2, C-6
137.0	C-4
132.4	C-3, C-5
18.1	-CH₃

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

Table 3: Principal IR Absorption Bands for 3,5-Dimethylpyridine

Wavenumber (cm⁻¹)	Intensity	Assignment
~3000-2850	Medium-Strong	C-H stretching (aromatic and methyl)
~1600-1450	Medium-Strong	C=C and C=N stretching (aromatic ring)
~1450-1370	Medium	C-H bending (methyl)
~800-700	Strong	C-H out-of-plane bending (aromatic)

Note: The exact peak positions and intensities can vary based on the sampling method (e.g., neat liquid, solution, or gas phase).

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for **3,5-Dimethylpyridine** (Electron Ionization)



m/z	Relative Intensity (%)	Assignment
107	100	[M] ⁺ (Molecular Ion)
106	~49	[M-H] ⁺
92	~21	[M-CH ₃] ⁺
79	~35	[C ₅ H ₄ N] ⁺
77	~11	[C ₆ H ₅] ⁺
39	~37	[C₃H₃] ⁺

Ionization Method: Electron Ionization (EI)[1][2]

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above. These methodologies are standard for the analysis of liquid organic compounds like **3,5-Dimethylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: A solution of 3,5-Dimethylpyridine is prepared by dissolving approximately 5-25 mg of the compound for ¹H NMR, and 50-100 mg for ¹³C NMR, in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). A small amount of Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak. The solution is then transferred to a clean NMR tube.
- Instrumentation: A high-field NMR spectrometer, such as a 400 MHz instrument, is utilized for data acquisition.
- Data Acquisition:
 - The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).



- The magnetic field is shimmed to achieve homogeneity.
- For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation: A small drop of neat 3,5-Dimethylpyridine is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory is used.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied to the crystal, and the sample spectrum is acquired. The instrument collects multiple scans, which are averaged to improve the signal-to-noise ratio. The spectral range is typically set from 4000 to 400 cm⁻¹.
- Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Transmission FT-IR (Neat Liquid)

- Sample Preparation: A thin film of **3,5-Dimethylpyridine** is prepared by placing a drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr).
- Instrumentation: A standard FT-IR spectrometer is used.
- Data Acquisition: A background spectrum is taken with the empty salt plates in the beam path. The prepared sample is then placed in the spectrometer, and the sample spectrum is



recorded.

 Data Processing: The absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

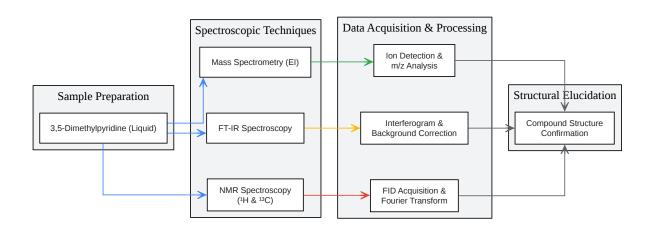
Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: The volatile liquid sample, 3,5-Dimethylpyridine, is introduced into the
 ion source of the mass spectrometer. This can be achieved via direct injection, a heated
 probe, or through the output of a gas chromatograph (GC-MS).
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a highenergy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]+), and to fragment into smaller characteristic ions.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as **3,5-Dimethylpyridine**.





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Caption: A generalized workflow for the spectroscopic analysis of **3,5-Dimethylpyridine**.

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